molecular formula C22H18ClFN2O3 B270803 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide

Cat. No. B270803
M. Wt: 412.8 g/mol
InChI Key: BVUZCQMUHTYEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF) in humans. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases.

Mechanism of Action

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide binds to a specific site on the CFTR protein, known as the cytoplasmic regulatory domain. This binding prevents the opening of the chloride channel, thus inhibiting chloride transport. 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has been shown to be a reversible inhibitor of CFTR, and its binding site overlaps with that of other CFTR modulators such as VX-770.
Biochemical and physiological effects:
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide can inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 300 nM. In vivo studies have shown that 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide can inhibit CFTR activity in various tissues, including the airways, sweat glands, and pancreas. 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has also been shown to have anti-inflammatory effects in animal models of lung inflammation.

Advantages and Limitations for Lab Experiments

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has several advantages as a research tool. It is a highly specific inhibitor of CFTR, and has been extensively characterized in vitro and in vivo. It is also readily available from commercial sources. However, 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has some limitations as a research tool. It is a small molecule inhibitor, and may not accurately reflect the effects of CFTR mutations or modulators on CFTR function. In addition, it has been shown to have off-target effects on other ion channels and transporters, which may complicate interpretation of results.

Future Directions

There are several potential future directions for research on 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide. One area of interest is the development of more potent and selective CFTR inhibitors, which could be used as therapeutic agents for CF and other diseases. Another area of interest is the use of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide as a tool to study the structure and function of CFTR and related ion channels. Finally, 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide could be used in combination with other CFTR modulators to develop more effective therapies for CF patients with specific mutations.

Synthesis Methods

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common chemical synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline, followed by reduction and acylation steps. Enzymatic methods involve the use of enzymes such as acyltransferases and amidases to catalyze the formation of the benzamide moiety.

Scientific Research Applications

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride transport in vitro and in vivo, and has been used to investigate the role of CFTR in various physiological processes such as airway surface liquid regulation, pancreatic secretion, and sweat gland function. 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has also been used to study the effects of CFTR modulators, which are drugs that can restore CFTR function in CF patients with specific mutations.

properties

Product Name

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide

Molecular Formula

C22H18ClFN2O3

Molecular Weight

412.8 g/mol

IUPAC Name

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C22H18ClFN2O3/c1-2-29-20-6-4-3-5-17(20)22(28)26-19-13-14(7-12-18(19)23)21(27)25-16-10-8-15(24)9-11-16/h3-13H,2H2,1H3,(H,25,27)(H,26,28)

InChI Key

BVUZCQMUHTYEQZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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